5-Iodofuran-2-methanol

説明

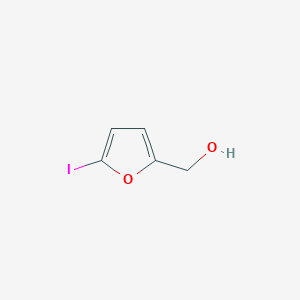

5-Iodofuran-2-methanol (IUPAC name: 5-iodofuran-2-ylmethanol) is a halogenated furan derivative with the molecular formula C₅H₅IO₂ and a molecular weight of 224.00 g/mol . Its structure features a furan ring substituted with an iodine atom at the 5-position and a hydroxymethyl (-CH₂OH) group at the 2-position (Figure 1). The iodine atom confers unique electronic and steric properties, enhancing its polarizability and reactivity compared to non-halogenated or lighter halogenated analogs .

Synthesis: The compound is synthesized via iodination of furan derivatives, often optimized using continuous flow reactors and automated systems to improve yield (up to 85%) and purity (>98%) .

Applications: Its high reactivity and ability to form covalent bonds with biological targets (e.g., enzymes, receptors) make it a candidate for drug development, particularly in targeting metabolic pathways and signal transduction .

特性

IUPAC Name |

(5-iodofuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDXKASOBSGQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodofuran-2-methanol typically involves the iodination of furan derivatives. One common method is the iodination of 2-furanmethanol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The reaction conditions must be carefully controlled to avoid over-iodination and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of 5-Iodofuran-2-methanol may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the compound, such as recrystallization or chromatography. The choice of reagents and solvents, as well as reaction conditions, would be optimized for cost-effectiveness and scalability .

化学反応の分析

Oxidation Reactions

The hydroxymethyl group at the 2-position undergoes oxidation to form carboxylic acid derivatives.

Key Findings :

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral aqueous media .

-

Product : 5-Iodofuran-2-carboxylic acid (C₅H₃IO₃).

-

Mechanism : Sequential oxidation via aldehyde intermediate, confirmed by NMR monitoring .

Reduction Reactions

The iodine atom can be selectively reduced while retaining the furan ring structure.

Key Findings :

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol at 0–25°C .

-

Product : 2-Furanmethanol (C₅H₆O₂).

-

Side Reactions : Over-reduction of the furan ring is negligible below 40°C .

Substitution Reactions

The iodine atom participates in nucleophilic aromatic substitution (NAS) due to furan’s electron-deficient nature.

Data Table: Substitution Reactions

Cyclization Reactions

5-Iodofuran-2-methanol serves as a precursor in iodine-mediated cyclizations to form polycyclic structures.

Notable Example :

-

Product : 2-Iodomethyl-2,3-dihydrobenzofuran derivatives.

-

Mechanism : Electrophilic iodine activates the furan ring, enabling intramolecular C–O bond formation .

Spectroscopic Characterization

Critical data for reaction monitoring:

This compound’s versatility in substitution, oxidation, and cyclization underscores its utility in synthesizing bioactive molecules and functional materials.

科学的研究の応用

Based on the search results, there is no direct information available about the applications of the compound "5-Iodofuran-2-methanol". However, there is information available regarding a similar compound, N-allyl-5-iodofuran-2-carboxamide, and methanol synthesis using different methods .

Here's what the search results provide:

N-allyl-5-iodofuran-2-carboxamide Applications

N-allyl-5-iodofuran-2-carboxamide has applications in scientific research, including:

- Medicinal Chemistry It can be a building block in synthesizing bioactive molecules, potentially leading to new therapeutic agents.

- Materials Science Its structure makes it a candidate for developing novel materials with specific properties like conductivity or fluorescence.

- Biological Studies It can be used to study the interactions of furan derivatives with biological targets, offering insights into their mechanism of action.

- Industrial Chemistry It can serve as an intermediate in synthesizing more complex molecules used in various industrial applications.

Biological Activities of N-allyl-5-iodofuran-2-carboxamide

- Anticancer Activity It has demonstrated anticancer properties against various cancer cell lines, showing significant cytotoxic effects.

- A549 (Lung): IC50 = 12.5 µM, 45% Cell Viability at 10 µM

- MCF7 (Breast): IC50 = 15.0 µM, 40% Cell Viability at 10 µM

- HeLa (Cervical): IC50 = 10.0 µM, 50% Cell Viability at 10 µM

- Antimicrobial Activity It has shown significant antimicrobial activity against bacterial strains, including multidrug-resistant Staphylococcus aureus.

- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) = 8 µg/mL

- Escherichia coli: Minimum Inhibitory Concentration (MIC) = 16 µg/mL

- Pseudomonas aeruginosa: Minimum Inhibitory Concentration (MIC) = 32 µg/mL

The compound's biological activities are believed to be mediated through mechanisms such as cell cycle arrest, inhibition of DNA synthesis, and disruption of the bacterial cell membrane.

Methanol Synthesis Research

Research focuses on optimizing sustainable methanol production through renewable energy integration . One study identifies the hydrogen production unit (HPU) as the primary environmental impact contributor . Another study presents findings for a plant producing 100 kilotons per year of methanol by CO2 hydrogenation using a Cu/Zn/Al/Zr fibrous catalyst . The complete process was rigorously simulated in Aspen Plus using the RK-Soave property model .

作用機序

The mechanism of action of 5-Iodofuran-2-methanol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by interfering with the synthesis of essential biomolecules in microbial cells. The iodine atom in the compound can form reactive intermediates that disrupt cellular processes, leading to cell death. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of membrane integrity .

類似化合物との比較

Halogenated Furan Derivatives

Halogen substitution at the 5-position of the furan ring significantly impacts reactivity and biological activity. Key comparisons include:

Key Insights :

- Iodine vs. Bromine/Chlorine: The larger atomic radius and higher polarizability of iodine enhance electrophilic reactivity, enabling stronger covalent interactions with nucleophilic residues in enzymes (e.g., cysteine or lysine) . This makes 5-Iodofuran-2-methanol more effective in inhibiting metabolic enzymes than Br/Cl analogs.

- Hydroxymethyl vs. Aldehyde: The -CH₂OH group in 5-Iodofuran-2-methanol allows hydrogen bonding with biological targets, unlike the aldehyde (-CHO) in furaldehydes, which primarily undergoes Schiff base formation .

Phenyl-Substituted Furan Methanols

Substitution with phenyl groups alters electronic and steric profiles (Table 2):

| Compound | Substituents | Biological Activity | Unique Features | References |

|---|---|---|---|---|

| [5-(2-Chlorophenyl)furan-2-yl]methanol | 2-Cl-phenyl, 2-CH₂OH | Anticancer, anti-inflammatory | Enhanced π-π stacking with hydrophobic pockets | |

| [5-(3,4-Dichlorophenyl)furan-2-yl]methanol | 3,4-diCl-phenyl, 2-CH₂OH | Antifungal | High lipophilicity improves membrane penetration | |

| [5-(2,5-Dichlorophenyl)furan-2-yl]methanol | 2,5-diCl-phenyl, 2-CH₂OH | Antibacterial | Chlorine positioning optimizes steric fit |

Key Insights :

- Chlorine Positioning : Ortho and para chlorine substitutions on phenyl rings (e.g., 2,5-dichloro) enhance antibacterial activity by improving target binding .

- Lipophilicity: Dichlorophenyl derivatives exhibit higher logP values than 5-Iodofuran-2-methanol, favoring membrane permeability but reducing aqueous solubility .

Functional Group Variants

Modifications to the hydroxymethyl group or furan ring yield distinct properties:

| Compound | Functional Group | Biological Activity | Key Differences | References |

|---|---|---|---|---|

| N-Propyl-5-iodofuran-2-carboxamide | 5-I, 2-CONHPr | Neuroprotective | Amide group enables hydrogen bonding | |

| {5-[(Butylamino)methyl]furan-2-yl}methanol | 2-CH₂OH, 5-NH(CH₂)₃CH₃ | Antiviral | Amino group enhances nucleophilicity | |

| [5-(3,4-Dichlorophenyl)furan-2-yl]carboxylic acid | 2-COOH | Anticancer | Carboxyl group increases acidity (pKa ~4) |

Key Insights :

- Amide vs. Alcohol : Carboxamide derivatives (e.g., N-propyl-5-iodofuran-2-carboxamide) exhibit improved blood-brain barrier penetration due to reduced polarity .

- Amino Substitution: The butylamino group in {5-[(Butylamino)methyl]furan-2-yl}methanol introduces basicity, enabling ionic interactions absent in 5-Iodofuran-2-methanol .

生物活性

5-Iodofuran-2-methanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing data from various studies and case reports.

Chemical Structure and Properties

5-Iodofuran-2-methanol features a furan ring with an iodine atom and a hydroxymethyl group, which contributes to its reactivity and biological interactions. The presence of the iodine atom is particularly noteworthy, as halogenated compounds often exhibit enhanced biological activities compared to their non-halogenated counterparts.

Antimicrobial Properties

Furan derivatives, including 5-iodofuran-2-methanol, have been shown to possess antimicrobial properties. Research indicates that compounds containing furan rings can inhibit the growth of various bacterial strains. For example, studies have demonstrated that furan derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Cytotoxic Effects

The cytotoxicity of 5-iodofuran-2-methanol has been evaluated in several cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy. The mechanism of action is believed to involve the disruption of cellular membranes and interference with metabolic processes .

The mechanism by which 5-iodofuran-2-methanol exerts its biological effects may involve:

- Hydrogen bonding : The hydroxymethyl group can form hydrogen bonds with biological targets.

- Hydrophobic interactions : The furan ring may engage in hydrophobic interactions with lipid membranes or proteins.

- Covalent bonding : The iodine atom may participate in covalent interactions with nucleophilic sites on biomolecules, influencing enzyme activity or receptor binding .

Case Studies

Several case studies highlight the implications of methanol-related compounds in clinical settings. For instance, methanol poisoning has been linked to severe metabolic disturbances and neurotoxicity, emphasizing the importance of understanding the biological activity of related compounds like 5-iodofuran-2-methanol .

Table 1: Summary of Biological Activities

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of furan derivatives, revealing that modifications to the furan ring or substituents can significantly alter their biological activity. For instance, variations in the position and type of substituents on the furan ring have been shown to enhance cytotoxicity against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-iodofuran-2-methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves iodination of furan-2-methanol derivatives. A common approach uses electrophilic substitution, where iodine (I₂) or iodinating agents like N-iodosuccinimide (NIS) are introduced under controlled acidic or catalytic conditions. For example, describes a room-temperature synthesis of a structurally similar furan derivative using hexafluoropropan-2-ol as a solvent and DDQ as an oxidant, highlighting the importance of solvent polarity in stabilizing intermediates . Yield optimization requires monitoring temperature, stoichiometry of iodinating agents, and reaction time. Pilot reactions with thin-layer chromatography (TLC) or in situ NMR can track progress.

Q. Which spectroscopic techniques are most reliable for characterizing 5-iodofuran-2-methanol?

- Methodological Answer :

- ¹H/¹³C NMR : Key for identifying the furan ring protons (δ 6.0–7.5 ppm) and the methanol group (δ 3.5–4.5 ppm). The iodine substituent causes deshielding of adjacent protons .

- IR Spectroscopy : Confirms the presence of -OH (broad peak ~3200–3400 cm⁻¹) and C-I stretches (~500 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., C₅H₅IO₂: theoretical 215.94 g/mol) and isotopic patterns due to iodine .

- Table 1 : Summary of Characterization Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 6.8 (furan H), δ 4.2 (-CH₂OH) | |

| ¹³C NMR | δ 152 (C-I), δ 60 (-CH₂OH) | |

| IR | 3250 cm⁻¹ (-OH), 510 cm⁻¹ (C-I) |

Q. How can researchers screen the biological activity of 5-iodofuran-2-methanol?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial Activity : Use disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Compare zones of inhibition to controls like ampicillin .

- Antioxidant Potential : Employ DPPH radical scavenging assays; measure IC₅₀ values relative to ascorbic acid .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins. Include positive controls (e.g., doxorubicin) and replicate experiments to ensure statistical significance .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-iodofuran-2-methanol in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the molecule’s electronic structure. Focus on:

- Iodine’s Electrophilicity : Calculate Mulliken charges to identify reactive sites. Iodine’s positive charge enhances susceptibility to nucleophilic attack .

- Transition-State Analysis : Simulate Suzuki-Miyaura coupling with aryl boronic acids to predict activation energies and optimize catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

- Validate predictions with experimental kinetics (e.g., monitoring coupling yields via HPLC) .

Q. What strategies resolve contradictions in reported biological data for iodinated furans?

- Methodological Answer : Contradictions may arise from assay variability or impurities. Steps include:

- Reproducibility Checks : Replicate studies using identical cell lines, solvent systems (e.g., DMSO concentration ≤0.1%), and positive/negative controls .

- Purity Validation : Re-purify compounds via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity with HPLC (>95%) .

- Meta-Analysis : Compare results across published studies, noting variables like incubation time or cell passage number .

Q. How can reaction conditions be optimized to minimize deiodination during derivatization?

- Methodological Answer : Deiodination is common under basic or high-temperature conditions. Mitigation strategies:

- Low-Temperature Reactions : Perform couplings at 0–25°C in inert atmospheres (N₂/Ar) to prevent iodine loss .

- Acidic Catalysis : Use mild acids (e.g., acetic acid) instead of strong bases to avoid nucleophilic displacement of iodine .

- Monitoring : Track iodine content via ICP-MS or XPS post-reaction to quantify losses .

Experimental Design & Safety

Q. What safety protocols are critical when handling 5-iodofuran-2-methanol?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods due to potential volatility .

- Waste Disposal : Collect iodine-containing waste separately; neutralize with sodium thiosulfate before disposal .

- Emergency Procedures : For spills, absorb with vermiculite, then treat with 10% sodium bisulfite solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。